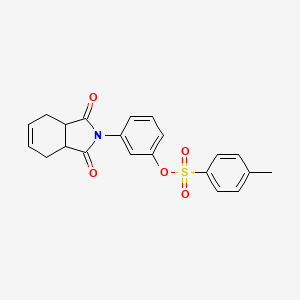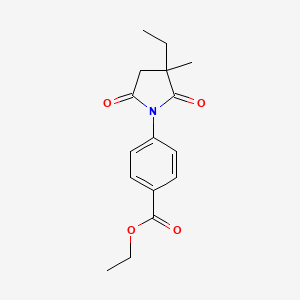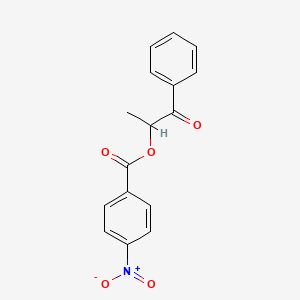
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 4-methylbenzenesulfonate
説明
Synthesis Analysis
The synthesis of organo-amino compounds related to 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 4-methylbenzenesulfonate involves reactions of specific precursors in suitable solvents. For instance, the synthesis of a related compound, 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, was achieved through the reaction of (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate and isoindoline-1,3-dione in N,N-dimethylformamide with a yield of around 65% (Alami Anouar et al., 2019).
Molecular Structure Analysis
The structural analysis of these compounds typically involves techniques such as single crystal X-Ray diffraction, which reveals how they crystallize in specific systems and their unit cell parameters. For example, the mentioned compound crystallizes in the monoclinic system, with detailed parameters provided in the study, demonstrating the importance of X-ray crystallography in understanding molecular geometry and interactions (Alami Anouar et al., 2019).
Chemical Reactions and Properties
Investigating the chemical reactions and properties of compounds like 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 4-methylbenzenesulfonate involves examining their reactivity, interaction with various reagents, and the formation of derivatives. Research into related compounds has shown the potential for diverse reactivity and the formation of complex structures through reactions such as tandem annulations controlled by the substituents (Siyang Xing et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the potential applications of a compound. The synthesis and analysis of related compounds provide insights into these properties, influencing their practical applications in various fields (Alami Anouar et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups and stability under various conditions, are essential for designing and synthesizing novel compounds with specific functionalities. Studies on related compounds, such as 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) and its synthesis and structural determination, contribute to a deeper understanding of these chemical properties and how they can be manipulated for desired outcomes (F. Pan et al., 2020).
科学的研究の応用
Antioxidant and Corrosion Inhibitors for Lubricating Oils
A study by Habib, Hassan, and El‐Mekabaty (2014) focused on the synthesis and evaluation of new quinazolones, including derivatives similar to the compound , as antioxidant additives for lubricating oils. These compounds showed high antioxidant activity, indicating their potential application in enhancing the performance and longevity of lubricating oils in various industrial applications (Habib, Hassan, & El‐Mekabaty, 2014).
Structural and IR Spectrum Studies
Anouar et al. (2019) conducted a study on the organo-amino compound structurally related to "3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 4-methylbenzenesulfonate". This research provided insights into the structural and infrared spectroscopic properties of the compound, highlighting its potential in material science for the development of new materials with specific optical or electronic properties (Anouar et al., 2019).
Environmental Applications
Alonso, Castillo, and Barceló (1999) explored the use of highly water-soluble benzene- and naphthalenesulfonates, which share functional groups with the compound , for industrial wastewater treatment. Their study on the solid-phase extraction procedure of these compounds in effluents followed by determination with ion-pair chromatography/electrospray-mass spectrometry opens avenues for environmental applications, particularly in the removal of pollutants from industrial wastewater (Alonso, Castillo, & Barceló, 1999).
Antimicrobial Activity
Research by Habib, Hassan, and El‐Mekabaty (2012) into novel quinazolinone derivatives, including structures similar to "3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 4-methylbenzenesulfonate", revealed their antimicrobial properties. This indicates the potential use of such compounds in the development of new antimicrobial agents, which could be significant in pharmaceutical research and the fight against resistant bacterial strains (Habib, Hassan, & El‐Mekabaty, 2012).
特性
IUPAC Name |
[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-14-9-11-17(12-10-14)28(25,26)27-16-6-4-5-15(13-16)22-20(23)18-7-2-3-8-19(18)21(22)24/h2-6,9-13,18-19H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQYHYDGWUNSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N3C(=O)C4CC=CCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)

![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)
![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)
![8-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007794.png)
![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4007817.png)
![6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)
![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)
![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)